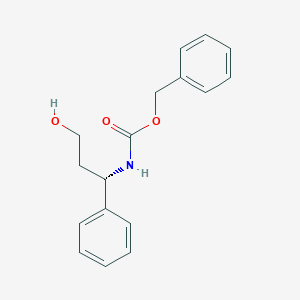

Methyl (1R,4Z,8S)-8-aminocyclooct-4-ene-1-carboxylate;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Constrained Dipeptide Surrogates

A study by Cluzeau and Lubell (2004) focused on the synthesis of conformationally constrained dipeptide surrogates with aromatic side-chains. They developed 4-aryl indolizidin-9-one amino acids through a seven-step process involving conjugate addition/reductive amination/lactam cyclization sequences. These compounds serve as novel constrained Ala-Phe dipeptide surrogates for studying conformation-activity relationships of biologically active peptides (Cluzeau & Lubell, 2004).

Catalysis in Esterification

Shieh, Dell, and Repič (2002) explored the effectiveness of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a nucleophilic catalyst for the esterification of carboxylic acids with dimethyl carbonate. This method is particularly valuable for synthesizing methyl esters containing acid-sensitive functionality (Shieh, Dell, & Repič, 2002).

Aminocarbonylation Reactions

Müller et al. (2005) utilized amino acid methyl esters as amine nucleophiles in palladium-catalyzed aminocarbonylation of iodobenzene and iodoalkenes. This process efficiently produced carboxamides of expected structure in excellent yields, showcasing the versatility of amino acid methyl esters in synthetic organic chemistry (Müller et al., 2005).

Lewis Acid-Catalyzed Ring-Opening

Lifchits and Charette (2008) described a method for the Lewis acid-catalyzed ring-opening of methyl 1-nitrocyclopropanecarboxylates with amine nucleophiles. This methodology was applied in an enantioselective synthesis, highlighting the utility of such compounds in synthesizing complex organic molecules with high stereoselectivity (Lifchits & Charette, 2008).

Mecanismo De Acción

Target of Action

The primary target of EN300-27107525 is CD22 , a cell surface transmembrane sialoglycoprotein selectively expressed on normal and malignant mature B-cells .

Mode of Action

EN300-27107525 is a CD22-targeted monoclonal antibody drug conjugate . It comprises a humanized IgG4 anti-CD22 monoclonal antibody covalently linked to the potent DNA-binding cytotoxic agent N-acetyl-gamma-calicheamicin dimethylhydrazide (CalichDMH) via a linker . Upon binding to CD22-expressing tumor cells, the complex is internalized, and the cytotoxic calicheamicin derivative is released inside the cell . This intracellular activation induces double-strand DNA breaks, ultimately leading to cell cycle arrest and apoptotic cell death .

Biochemical Pathways

The biochemical pathway affected by EN300-27107525 involves the binding of the drug to the CD22 receptor on B-cell malignancies , followed by internalization of the drug-receptor complex . The cytotoxic calicheamicin derivative is then released inside the cell, where it induces double-strand DNA breaks . This DNA damage triggers cell cycle arrest and apoptosis, leading to cell death .

Result of Action

The result of EN300-27107525’s action at the molecular and cellular level is the induction of double-strand DNA breaks within the tumor cells . This leads to cell cycle arrest and apoptotic cell death , thereby reducing the number of malignant B-cells .

Propiedades

IUPAC Name |

methyl (1R,4Z,8S)-8-aminocyclooct-4-ene-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2.ClH/c1-13-10(12)8-6-4-2-3-5-7-9(8)11;/h2-3,8-9H,4-7,11H2,1H3;1H/b3-2-;/t8-,9+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCDLSWBIOBEEDM-CBKJJBGKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC=CCCC1N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CC/C=C\CC[C@@H]1N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

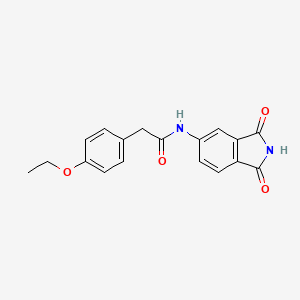

![N-(5-chloro-2-methoxyphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2986447.png)

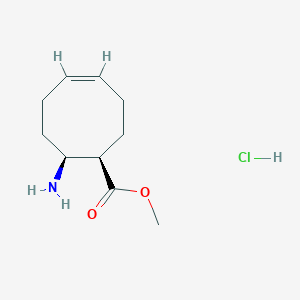

![4-methyl-2-(1H-pyrrol-1-yl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiazole-5-carboxamide](/img/structure/B2986449.png)

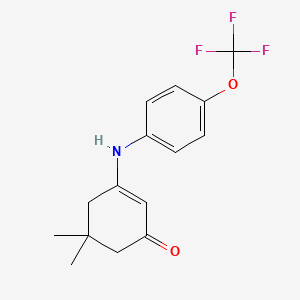

![N-[[6-(Difluoromethoxy)-1,3-benzodioxol-5-yl]methyl]prop-2-enamide](/img/structure/B2986459.png)

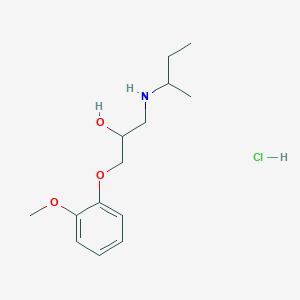

![4-acetyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2986461.png)